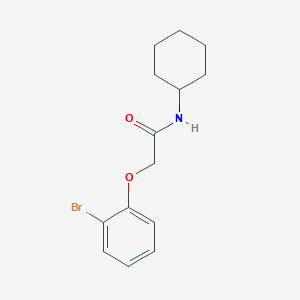
2-(2-bromophenoxy)-N-cyclohexylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromophenoxy)-N-cyclohexylacetamide, also known as BPCA, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. BPCA belongs to the class of amides and is a derivative of cyclohexylamine. The compound has been studied extensively for its potential use in the treatment of various diseases, including cancer and inflammation.
Mécanisme D'action
The mechanism of action of 2-(2-bromophenoxy)-N-cyclohexylacetamide is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes involved in cell growth and proliferation. 2-(2-bromophenoxy)-N-cyclohexylacetamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(2-bromophenoxy)-N-cyclohexylacetamide has been shown to have a number of biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation. 2-(2-bromophenoxy)-N-cyclohexylacetamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, the compound has anti-inflammatory properties, making it a potential treatment for diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-bromophenoxy)-N-cyclohexylacetamide has a number of advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. In addition, 2-(2-bromophenoxy)-N-cyclohexylacetamide has been shown to have a number of potential therapeutic applications, making it a promising target for drug development. However, there are also limitations to the use of 2-(2-bromophenoxy)-N-cyclohexylacetamide in lab experiments. The compound has a relatively low yield, making it expensive to produce in large quantities. In addition, the mechanism of action of 2-(2-bromophenoxy)-N-cyclohexylacetamide is not fully understood, making it difficult to optimize its use in drug development.
Orientations Futures
There are a number of potential future directions for research on 2-(2-bromophenoxy)-N-cyclohexylacetamide. One area of interest is the development of new synthetic methods for the compound that could increase its yield and reduce its cost. Another area of interest is the optimization of 2-(2-bromophenoxy)-N-cyclohexylacetamide's use in drug development. This could involve further studies on the compound's mechanism of action and its potential therapeutic applications. Finally, there is potential for the development of new derivatives of 2-(2-bromophenoxy)-N-cyclohexylacetamide that could have improved efficacy and reduced side effects.
Méthodes De Synthèse
The synthesis of 2-(2-bromophenoxy)-N-cyclohexylacetamide involves the reaction of 2-bromophenol with cyclohexylamine and acetic anhydride. The reaction is carried out in the presence of a catalyst such as pyridine, and the product is purified using standard techniques such as column chromatography. The yield of the reaction is typically around 50%.
Applications De Recherche Scientifique
2-(2-bromophenoxy)-N-cyclohexylacetamide has been studied extensively for its potential use in the treatment of cancer. Studies have shown that 2-(2-bromophenoxy)-N-cyclohexylacetamide can inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. The compound has also been shown to have anti-inflammatory properties, making it a potential treatment for diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
2-(2-bromophenoxy)-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c15-12-8-4-5-9-13(12)18-10-14(17)16-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBYRUFCTGXECW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenoxy)-N-cyclohexylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


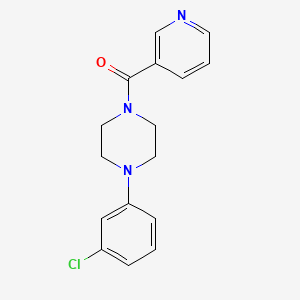
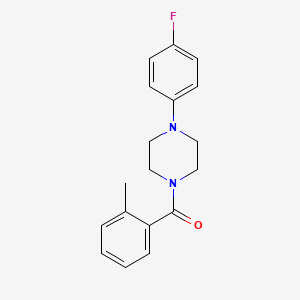
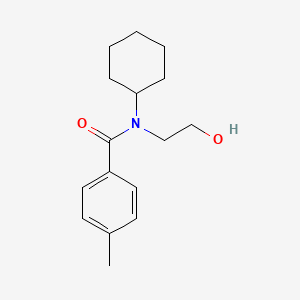
![(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5688432.png)
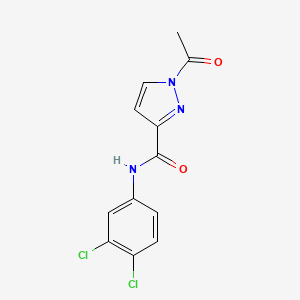
![ethyl 4-{[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B5688445.png)
![3-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}-N-[(3R)-3-pyrrolidinyl]benzamide dihydrochloride](/img/structure/B5688449.png)
![1-({4-methyl-5-[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)azepane](/img/structure/B5688460.png)
![methyl 4-[(benzylsulfonyl)amino]benzoate](/img/structure/B5688463.png)
![N-({1-[(5-chloro-2-furyl)methyl]piperidin-3-yl}methyl)thiophene-2-sulfonamide](/img/structure/B5688472.png)
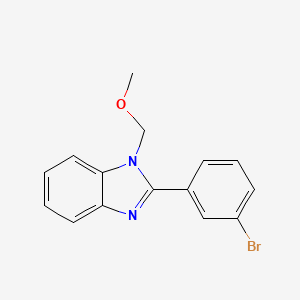
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688483.png)
![1-(cyclopropylcarbonyl)-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5688491.png)